An In-depth Technical Guide to tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, provides a detailed, field-tested synthetic protocol, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecular architectures and novel therapeutic agents.
Introduction: The Strategic Importance of Functionalized Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The strategic functionalization of the indazole ring system is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile. tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS No. 586330-18-9) is a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The C3-iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, the N1-tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group, and the C6-nitro group can be further transformed or used to modulate the electronic properties of the aromatic system.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is presented in the table below. These properties are essential for understanding the compound's behavior in various solvent systems and for the design of appropriate reaction and purification conditions.
| Property | Value | Source |
| CAS Number | 586330-18-9 | [1] |
| Molecular Formula | C₁₂H₁₂IN₃O₄ | [1] |
| Molar Mass | 389.15 g/mol | [1] |
| Predicted Density | 1.81 ± 0.1 g/cm³ | [1] |
| Predicted Boiling Point | 471.8 ± 48.0 °C | [1] |
| Physical Form | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and DMF | Inferred from related compounds |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is typically achieved through a two-step sequence starting from commercially available 6-nitro-1H-indazole. This process involves the direct iodination of the indazole core at the C3 position, followed by the protection of the N1-nitrogen with a tert-butoxycarbonyl (Boc) group.
Synthetic Pathway
Caption: Synthetic pathway for tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Iodo-6-nitro-1H-indazole
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Rationale: The C3 position of the indazole ring is susceptible to electrophilic substitution. The use of a base like potassium carbonate is crucial to deprotonate the indazole, forming the more nucleophilic indazolide anion, which then reacts with molecular iodine. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.
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Procedure:
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To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
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Stir the resulting suspension at room temperature for 15-30 minutes.
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Add molecular iodine (1.2-1.5 eq) portion-wise to the mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into cold water.
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Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 3-iodo-6-nitro-1H-indazole as a solid.
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Step 2: Synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
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Rationale: The N-Boc protection is a standard procedure to mask the reactivity of the indazole nitrogen, preventing side reactions in subsequent synthetic steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the common reagent for this purpose, and the reaction is typically catalyzed by a base such as triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP).
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Procedure:
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Suspend 3-iodo-6-nitro-1H-indazole (1.0 eq) in acetonitrile (MeCN).
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Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
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Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield the title compound.
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Spectral Characterization (Predicted)
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¹H NMR:
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A singlet for the nine protons of the tert-butyl group is expected around δ 1.7 ppm.
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The aromatic protons on the indazole ring are expected to appear in the range of δ 7.5-8.5 ppm. The specific splitting patterns will be influenced by the positions of the iodo and nitro substituents.
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¹³C NMR:
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The quaternary carbon of the tert-butyl group should appear around δ 82-85 ppm, and the methyl carbons around δ 28 ppm.
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The carbonyl carbon of the Boc group is expected in the region of δ 148-150 ppm.
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The carbon atom bearing the iodine (C3) will be significantly shifted upfield to around δ 90-95 ppm.
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The remaining aromatic carbons will appear in the typical region of δ 110-150 ppm.
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IR Spectroscopy:
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A strong absorption band for the C=O stretch of the carbamate is expected around 1730-1750 cm⁻¹.
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Characteristic bands for the nitro group (asymmetric and symmetric stretching) should be present around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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Reactivity and Applications in Synthesis
The primary utility of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C3 position. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-I bond, often facilitating oxidative addition to the palladium catalyst.
Key Cross-Coupling Reactions
Caption: Key cross-coupling reactions of the title compound.
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Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C3 of the indazole and an aryl or heteroaryl boronic acid or ester. This is a powerful method for synthesizing biaryl structures, which are common motifs in kinase inhibitors.
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Heck Coupling: The Heck reaction allows for the introduction of alkenyl substituents at the C3 position by coupling with an alkene in the presence of a palladium catalyst and a base.
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Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C3 of the indazole and a terminal alkyne, providing access to 3-alkynyl-indazole derivatives.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, enabling the synthesis of 3-amino-indazole derivatives.
Subsequent Transformations
Following cross-coupling, the nitro group at the C6 position can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This amino group provides a further point for diversification. The Boc protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the free N-H indazole.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential.
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Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Storage:
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Store in a tightly sealed container in a cool, dry place.
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Keep away from strong oxidizing agents.
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For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to maintain stability.
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Conclusion
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is a highly versatile and strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient construction of diverse chemical libraries for drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this valuable synthetic intermediate.
References
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ChemBK. tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. [Link]
- Google Patents. Methods for preparing indazole compounds.
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MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
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PMC. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]
